molecular formula C10H19Cl B13195232 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane

1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane

Cat. No.: B13195232
M. Wt: 174.71 g/mol
InChI Key: BDFPSBIXSNCJSG-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring substituted with a 3-chloro-2-methylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane typically involves the alkylation of cyclopentane with 3-chloro-2-methylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where cyclopentane and 3-chloro-2-methylpropyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then separated, and the desired product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Substitution: The major products include alcohols, amines, and thiols.

    Oxidation: The major products are alcohols and ketones.

    Reduction: The major products are alkanes.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylpropane
  • 1-Methylcyclopentane
  • 3-Chloro-2-methylpropylcyclopentane

Uniqueness

1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane is unique due to the presence of both a cyclopentane ring and a 3-chloro-2-methylpropyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)-1-methylcyclopentane

InChI

InChI=1S/C10H19Cl/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3

InChI Key

BDFPSBIXSNCJSG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCCC1)C)CCl

Origin of Product

United States

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